molecular formula C12H18INOS B078318 Benzoylthiocholine Iodide CAS No. 10561-14-5

Benzoylthiocholine Iodide

Cat. No. B078318
CAS RN: 10561-14-5
M. Wt: 351.25 g/mol
InChI Key: PCGVSJGEHWZOBK-UHFFFAOYSA-M
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Description

Synthesis Analysis

The synthesis of compounds similar to benzoylthiocholine iodide involves innovative reactions with molecular iodine. For instance, the formation of benzo[c]thiophen-1-aminium iodide from the reaction of o-alkynylbenzothioamide with iodine showcases the potential for creating iodide salts through efficient reactions in less polar solvents, with the molecular structure analysis revealing a resonance structure in the N–C–S bond, highlighting its stability and distinctive chemical behavior (Matsumoto et al., 2014).

Molecular Structure Analysis

The molecular structure of related compounds is significantly influenced by the reaction conditions and the presence of iodine. The study of 2-(2-alkynylphenyl)benz[d]imidazoles with molecular iodine, for example, leads to the construction of cyclic systems with iodine-iodine interaction included in halogen bonding, demonstrating the structural versatility and complexity these reactions can afford (Matsumoto et al., 2016).

Chemical Reactions and Properties

Reactions involving iodine and benzoylthioureas under solvent-free conditions have been highlighted, showing the decomposition into benzamides and thiobenzamides. This illustrates the potential for selective synthesis processes based on the electronic nature of substituents, offering insight into the reactivity and functional group transformations possible with benzoylthiocholine iodide derivatives (Nahakpam et al., 2015).

Physical Properties Analysis

While specific studies on the physical properties of benzoylthiocholine iodide were not identified, research on similar compounds suggests that these properties are closely tied to the molecular structure and the nature of halogen bonding present, as seen in the interaction of iodine with various organic frameworks. The physical properties such as melting points, solubility, and crystalline structure can be inferred to be influenced by these molecular interactions.

Chemical Properties Analysis

The chemical properties of benzoylthiocholine iodide-like compounds are characterized by their reactivity with iodine, showcasing a range of reactions from oxidative cyclization to iodination and carbonylation. These reactions not only highlight the versatile chemical nature of these compounds but also their potential utility in synthetic chemistry for creating complex molecules with high precision (Brand et al., 2011).

Scientific Research Applications

Safety And Hazards

Benzoylthiocholine Iodide is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation. It should be used only outdoors or in a well-ventilated area, and contact with skin and eyes should be avoided .

Future Directions

While specific future directions for Benzoylthiocholine Iodide are not available, iodine clocks, which involve iodine compounds, have untapped opportunities in materials science, especially for time-programming of supramolecular assembly and sol–gel transition .

properties

IUPAC Name

2-benzoylsulfanylethyl(trimethyl)azanium;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18NOS.HI/c1-13(2,3)9-10-15-12(14)11-7-5-4-6-8-11;/h4-8H,9-10H2,1-3H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCGVSJGEHWZOBK-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)CCSC(=O)C1=CC=CC=C1.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18INOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60553325
Record name 2-(Benzoylsulfanyl)-N,N,N-trimethylethan-1-aminium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60553325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

351.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzoylthiocholine Iodide

CAS RN

10561-14-5
Record name 2-(Benzoylsulfanyl)-N,N,N-trimethylethan-1-aminium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60553325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
30
Citations
S Osawa, K Kariyone, F Ichihara, K Arai, N Takagasa… - Clinica chimica acta, 2005 - Elsevier
… Methods: An assay pseudocholinesterase (ChE, EC 3.1.1.8 acylcholine acylhydrolase) activity was developed using a stable substrate specific to ChE, benzoylthiocholine iodide (BZTC)…
Number of citations: 13 www.sciencedirect.com
T Ouyang - 1992 - elibrary.ru
… We also synthesized benzoyl CoA from S-benzoylthiocholine iodide which was synthesized in our lab. …
Number of citations: 0 elibrary.ru
T Ouyang, DR Walt - The Journal of Organic Chemistry, 1991 - ACS Publications
… Only S-benzoylthiocholine iodide is not available commercially but it is synthesized easily from benzoic anhydride and (NJV-dimethylamino)ethanethiol.13 The reaction is based on a …
Number of citations: 33 pubs.acs.org
JR Whittaker - Development, 1980 - journals.biologists.com
… clava all gave histochemical localizations with butyrylthiocholine iodide, propionylthiocholine iodide, and benzoylthiocholine iodide, each at 1-7 mM Benzoylthiocholine iodide was …
Number of citations: 96 journals.biologists.com
MC Vaughan, RP Smith… - Proceedings of the …, 1966 - journals.sagepub.com
… 12 H20 and 0.86 g KH2POa per liter) ; DTNB (Aldrich Chemical Co., Inc.), 0.01 M stock solution prepared by dissolving 39.6 mg in 10 rnl phosphate buffer; benzoylthiocholine iodide (…
Number of citations: 1 journals.sagepub.com
P Masson, N Bec, MT Froment… - European Journal of …, 2004 - Wiley Online Library
The rate‐limiting step for hydrolysis of the positively charged oxoester benzoylcholine (BzCh) by human butyrylcholinesterase (BuChE) is deacylation (k 3 ), whereas it is acylation (k 2 ) …
Number of citations: 30 febs.onlinelibrary.wiley.com
JH Markgraf, JR Cort, HA Davis… - The Journal of …, 1991 - ACS Publications
General. Melting points were determined on a modified Hershberg apparatus with matched Anschutz thermometers. NMR spectra were obtained on a Brucker AC 200 spectrometer; …
Number of citations: 8 pubs.acs.org
S STIEGER, R GENTINETTA… - European journal of …, 1989 - Wiley Online Library
Flounder (Platichthys flesus) muscle contains two types of cholinesterases, that differ in molecular form and in substrate specificity. Both enzymes were purified by affinity …
Number of citations: 61 febs.onlinelibrary.wiley.com
NA Hosea, HA Berman, P Taylor - Biochemistry, 1995 - ACS Publications
Revised Manuscript Received June 19, 1995® abstract: We have examined the specificity of planar carboxyl and tetrahedral phosphonyl esters for mouse cholinesterases and have …
Number of citations: 143 pubs.acs.org
P Masson, MT Froment, S Fort, F Ribes, N Bec… - … et Biophysica Acta (BBA …, 2002 - Elsevier
Hydrolysis of the neutral substrate N-methylindoxyl acetate (NMIA) by wild-type human butyrylcholinesterase (BuChE) and peripheral site mutants (D70G, Y332A, D70G/Y332A) was …
Number of citations: 42 www.sciencedirect.com

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